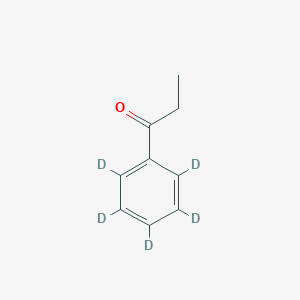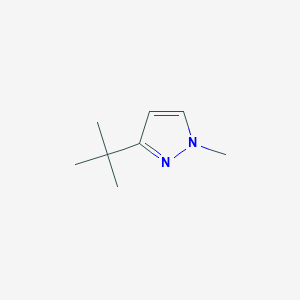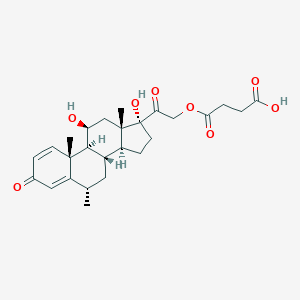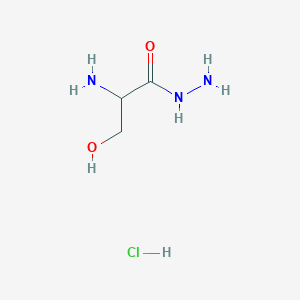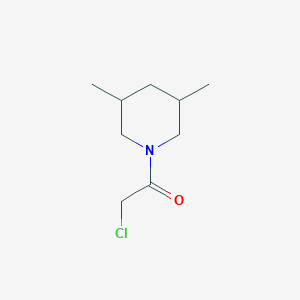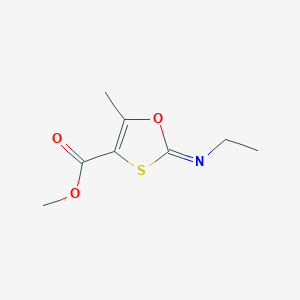
1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound belongs to the oxathiole family and is commonly referred to as ethylimino compound. The compound has been synthesized in the laboratory and used in various research applications. In
Mecanismo De Acción
The exact mechanism of action of 1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) is not yet fully understood. However, it is believed that the compound works by inhibiting the growth and replication of microorganisms. It is also believed to work by disrupting the cell membrane of microorganisms, leading to their death.
Efectos Bioquímicos Y Fisiológicos
1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) has been found to have both biochemical and physiological effects. Biochemically, the compound has been found to inhibit the growth and replication of microorganisms. Physiologically, the compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) in lab experiments is its broad-spectrum antimicrobial activity. The compound has been found to be effective against a wide range of microorganisms, making it a versatile tool for researchers. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been found to be toxic to human cells at high concentrations, making it important for researchers to use caution when working with this compound.
Direcciones Futuras
There are several future directions for the study of 1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI). One direction is the development of new drugs based on this compound. Another direction is the study of the compound's mechanism of action, which could lead to the development of new antimicrobial agents. Finally, the compound's potential use in the treatment of inflammatory diseases could also be explored further.
Métodos De Síntesis
The synthesis of 1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) can be achieved through a multi-step process. The first step involves the reaction of 2-amino-4-methylthiazole with ethyl chloroformate to form 2-(ethylcarbamoyl)-4-methylthiazole. The second step involves the reaction of 2-(ethylcarbamoyl)-4-methylthiazole with 2-chloroacetaldehyde to form 1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI).
Aplicaciones Científicas De Investigación
1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) has been used in various scientific research applications. One of the primary applications is in the field of medicinal chemistry. The compound has been studied for its potential use in developing new drugs for the treatment of various diseases. It has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
methyl 2-ethylimino-5-methyl-1,3-oxathiole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-4-9-8-12-5(2)6(13-8)7(10)11-3/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZDGEFEEMCFOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1OC(=C(S1)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




